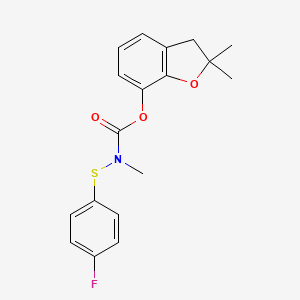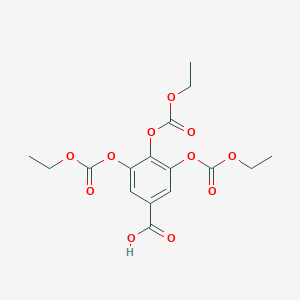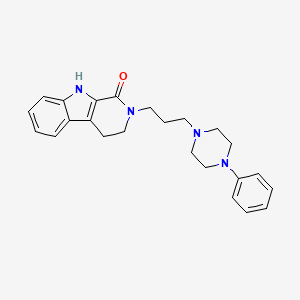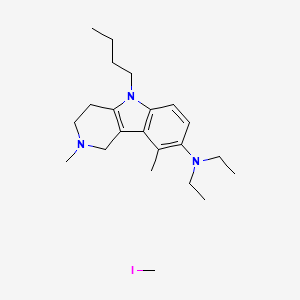
5H-Pyrido(4,3-b)indole, 1,2,3,4-tetrahydro-5-butyl-8-(diethylamino)methyl-2-methyl-, methiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Pyrido(4,3-b)indole, 1,2,3,4-tetrahydro-5-butyl-8-(diethylamino)methyl-2-methyl-, methiodide: is a complex organic compound belonging to the class of pyridoindoles. This compound is characterized by its unique structure, which includes a pyridoindole core with various substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido(4,3-b)indole derivatives typically involves the reaction of pyridine and indole analogs under specific conditions. One common method includes the use of existing pyridine and benzindole analogs, which undergo chemical reactions to form the desired compound . The reaction conditions often involve the use of organic solvents such as methanol or dichloromethane, and the reactions are carried out under controlled temperatures to ensure stability and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through column chromatography and crystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
5H-Pyrido(4,3-b)indole derivatives undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
5H-Pyrido(4,3-b)indole derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 5H-Pyrido(4,3-b)indole derivatives involves their interaction with specific molecular targets and pathways. These compounds may exert their effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5H-Pyrido(4,3-b)indole include:
- 3-Azacarbazole
- Gamma-carboline
- Pyrido[4,3-b]indole
Uniqueness
What sets 5H-Pyrido(4,3-b)indole derivatives apart is their unique structure, which allows for a wide range of chemical modifications. This versatility makes them valuable in various fields of research and industry .
Properties
CAS No. |
102207-03-4 |
|---|---|
Molecular Formula |
C22H36IN3 |
Molecular Weight |
469.4 g/mol |
IUPAC Name |
5-butyl-N,N-diethyl-2,9-dimethyl-3,4-dihydro-1H-pyrido[4,3-b]indol-8-amine;iodomethane |
InChI |
InChI=1S/C21H33N3.CH3I/c1-6-9-13-24-19-12-14-22(5)15-17(19)21-16(4)18(10-11-20(21)24)23(7-2)8-3;1-2/h10-11H,6-9,12-15H2,1-5H3;1H3 |
InChI Key |
JNMCUHPSBVOYTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(CN(CC2)C)C3=C1C=CC(=C3C)N(CC)CC.CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



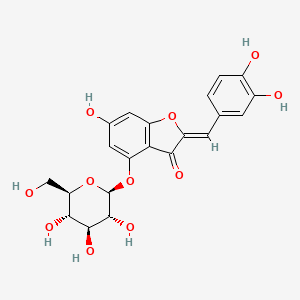
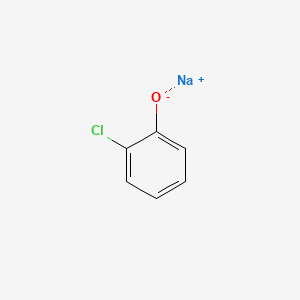
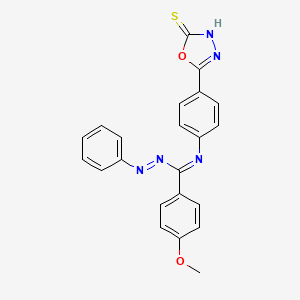
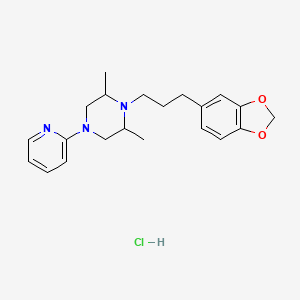
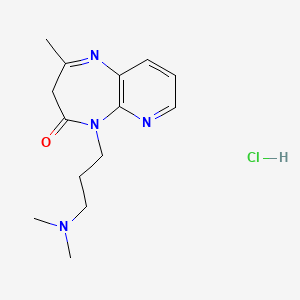
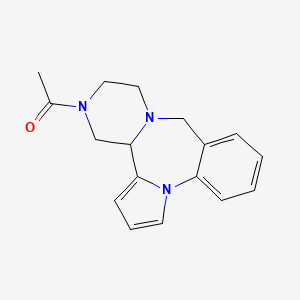
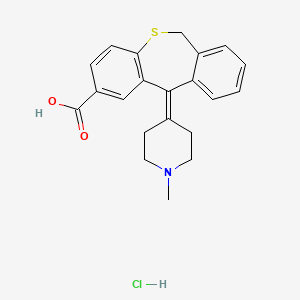
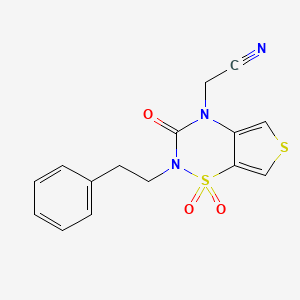
![7-[4-[4-(7-hydroxy-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one](/img/structure/B12755391.png)
